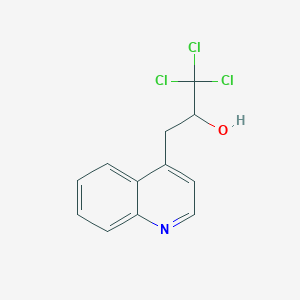
1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL is a chemical compound with the molecular formula C12H10Cl3NO It is known for its unique structure, which includes a quinoline ring attached to a trichloropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL typically involves the reaction of quinoline derivatives with trichloropropanol under specific conditions. One common method includes the following steps:
Starting Materials: Quinoline and trichloropropanol.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the trichloropropanol moiety into other alcohols or hydrocarbons.
Substitution: The chlorine atoms in the trichloropropanol moiety can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Ammonia (NH3), thiols (R-SH).
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted trichloropropanol compounds.
Applications De Recherche Scientifique
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloropropanol moiety may interact with enzymes and proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-TRICHLORO-3-(QUINOLIN-2-YL)PROPAN-2-OL: Similar structure but with the quinoline ring attached at a different position.
1,1,1-TRICHLORO-3-(PYRIMIDIN-4-YL)PROPAN-2-OL: Contains a pyrimidine ring instead of a quinoline ring.
Uniqueness
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL is unique due to its specific quinoline attachment, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
6338-93-8 |
|---|---|
Formule moléculaire |
C12H10Cl3NO |
Poids moléculaire |
290.6 g/mol |
Nom IUPAC |
1,1,1-trichloro-3-quinolin-4-ylpropan-2-ol |
InChI |
InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-8-5-6-16-10-4-2-1-3-9(8)10/h1-6,11,17H,7H2 |
Clé InChI |
UHPNIRAMQCYUHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



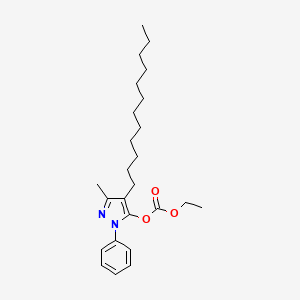

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)


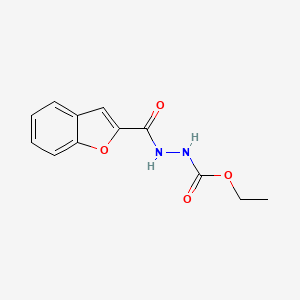
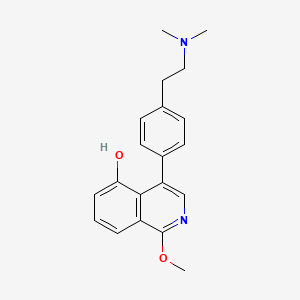




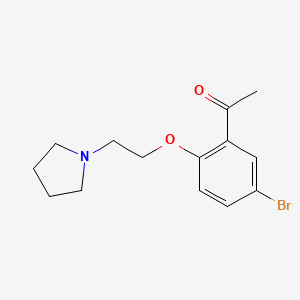
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
